Aldehyde-benzyl-PEG5-alkyne
Description
Contextualization within Modern Chemical Biology and Organic Synthesis
Modern chemical biology and organic synthesis are increasingly focused on the construction of highly specific and functional molecular systems. researchgate.net These fields often require the ability to join disparate molecules, such as proteins, peptides, nucleic acids, or small molecule drugs, in a controlled manner. researchgate.netlibretexts.org This is where linkers like Aldehyde-benzyl-PEG5-alkyne play a crucial role.
The compound's structure is key to its utility. It features three distinct components:
An aldehyde group (-CHO) : This functional group is known for its reactivity towards primary amines, which are commonly found in biomolecules like proteins. nih.gov This reaction, known as reductive amination, forms a stable covalent bond. nih.gov The aldehyde group is considered bioorthogonal, meaning it doesn't typically react with other functional groups found in biological systems, thus ensuring specific targeting. libretexts.orgcreativepegworks.com
A polyethylene (B3416737) glycol (PEG) spacer (PEG5) : The PEG component is a chain of five repeating ethylene (B1197577) glycol units. PEGylation, the process of attaching PEG chains, is a well-established strategy in drug delivery and bioconjugation. nih.govcreativepegworks.comucl.ac.be It enhances the solubility and stability of molecules, reduces immunogenicity, and can prolong their circulation time in the body. nih.govcreativepegworks.comscispace.comaxispharm.com
A terminal alkyne group (-C≡CH) : This group is a key player in "click chemistry," a set of powerful and reliable chemical reactions. wikipedia.org The alkyne group readily reacts with an azide (B81097) group (-N3) in a copper-catalyzed reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forming a stable triazole linkage. wikipedia.orglicor.comorganic-chemistry.orginterchim.fr This reaction is highly efficient and specific. organic-chemistry.orgacs.org
This trifecta of functional groups makes this compound a versatile tool for chemists. glpbio.commedchemexpress.commedchemexpress.com
Significance of Multifunctional Linkers in Advanced Molecular Systems
The ability to construct complex molecular systems is fundamental to advancements in various scientific areas, including drug delivery, diagnostics, and materials science. researchgate.netpolymerfactory.comnih.gov Multifunctional linkers are the linchpins in these constructions, providing the means to assemble different components into a single, functional unit. polymerfactory.comnih.gov
For instance, in the development of Antibody-Drug Conjugates (ADCs), a linker is used to attach a potent cytotoxic drug to an antibody that specifically targets cancer cells. axispharm.com This targeted delivery system enhances the drug's efficacy while minimizing side effects. Multifunctional linkers, like the one discussed here, offer even greater possibilities by allowing for the attachment of multiple entities, such as a targeting molecule, a therapeutic agent, and an imaging agent, all within the same construct. polymerfactory.com
The modular nature of these linkers allows for the systematic variation of properties such as solubility, stability, and the distance between the connected molecules, enabling the fine-tuning of the final conjugate's performance. polymerfactory.com Dendrons, for example, are a type of branched linker that can carry multiple copies of a payload, thereby increasing the potency of a therapeutic or the signal from a diagnostic agent. polymerfactory.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1378928-83-6 | glpbio.com, medchemexpress.com, chemscene.com, chemsrc.com, alfa-chemistry.com |
| Molecular Formula | C19H26O6 (Note: Some sources may list C18H24O6) | glpbio.com, chemscene.com |
| Molecular Weight | 350.41 g/mol (Note: Some sources may list 336.38 g/mol ) | glpbio.com, chemscene.com |
| Purity | ≥95% - 98% | chemscene.com, axispharm.com |
| Appearance | Solid | chemondis.com |
| Solubility | Soluble in DMSO | glpbio.com |
| Storage | Store at -20°C | glpbio.com |
Detailed Research Findings
Research involving this compound and similar multifunctional linkers has demonstrated their broad applicability.
The aldehyde functionality provides a reliable method for conjugating molecules to proteins and peptides through their lysine (B10760008) residues or N-terminus. nih.govmdpi.com This has been used to improve the pharmacokinetic properties of therapeutic proteins. ucl.ac.bemdpi.com The PEG spacer contributes to this effect by increasing the hydrodynamic radius of the conjugate, which can reduce renal clearance and protect it from enzymatic degradation. nih.govscispace.com
The alkyne group opens the door to the vast possibilities of click chemistry. This has been extensively used for the attachment of a wide array of molecules, including fluorescent dyes for imaging, biotin (B1667282) for purification and detection, and other biomolecules to create complex conjugates. interchim.fracs.org The copper-catalyzed nature of the most common alkyne-azide click reaction ensures high yields and specificity, making it a favored method in bioconjugation. wikipedia.orgorganic-chemistry.org
One significant application of such linkers is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). glpbio.commedchemexpress.commedchemexpress.comchemsrc.comchemondis.com PROTACs are molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. glpbio.com this compound can serve as a linker to connect the ligand that binds to the target protein with the ligand that recruits the E3 ligase. glpbio.commedchemexpress.commedchemexpress.com
Structure
2D Structure
Properties
Molecular Formula |
C19H26O6 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[2-[2-[2-(2-but-3-ynoxyethoxy)ethoxy]ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C19H26O6/c1-2-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-19-6-4-18(17-20)5-7-19/h1,4-7,17H,3,8-16H2 |
InChI Key |
AALNWPTUBYAKQV-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCOCCOCCOCCOCCOC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Aldehyde Benzyl Peg5 Alkyne
Strategies for Polyethylene (B3416737) Glycol (PEG) Chain Elaboration
The foundation of Aldehyde-benzyl-PEG5-alkyne is the oligo(ethylene glycol) chain. For applications requiring high precision, monodisperse or discrete PEG (dPEG®) linkers are essential, meaning they have a specific, single molecular weight rather than a range. biochempeg.com
Polymerization of Ethylene (B1197577) Oxide
The industrial-scale synthesis of polyethylene glycol typically involves the anionic ring-opening polymerization of ethylene oxide. researchgate.netacs.org This process is initiated by a nucleophile, such as an alkoxide, and proceeds by the sequential addition of ethylene oxide monomers. rsc.org For the synthesis of well-defined, short-chain PEGs like PEG5, this polymerization must be carefully controlled to prevent the formation of a disperse mixture of different chain lengths. researchgate.netnih.gov
Control of PEG Chain Length and Polydispersity
Achieving a discrete PEG chain of exactly five units necessitates strategies that go beyond simple polymerization. Traditional polymerization methods often result in polydisperse products, which are mixtures of molecules with varying chain lengths. nih.govacs.org For applications demanding high purity, this heterogeneity is undesirable. acs.orgbiopacificmip.org
To obtain monodisperse PEG oligomers, a stepwise synthetic approach is often employed. nih.govbeilstein-journals.org This can involve the sequential addition of ethylene glycol units, often using protecting group chemistry to ensure controlled, directional elongation. One common strategy is the Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then reacts with an alkyl halide. By using a protected ethylene glycol monomer, the chain can be extended one unit at a time. After each addition, the protecting group is removed, allowing for the next coupling reaction.
Another powerful technique for creating monodisperse PEGs is solid-phase synthesis. nih.gov In this method, the growing PEG chain is attached to a solid support, such as a resin. nih.gov This allows for the easy removal of excess reagents and byproducts by simple filtration, eliminating the need for complex chromatographic purification after each step. nih.govrsc.org The synthetic cycle typically involves deprotection of the terminal hydroxyl group, followed by coupling with an activated PEG monomer. nih.gov
The purity and dispersity of the resulting PEG oligomers can be rigorously assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, ensuring the correct chain length has been achieved. rsc.orgnih.gov A polydispersity index (PDI) of 1.0 signifies a monodisperse polymer.
Integration of Benzyl (B1604629) Moieties via Nucleophilic Substitution Reactions
Once a discrete PEG5 chain with terminal hydroxyl groups is synthesized, the next step is the introduction of the aldehyde-functionalized benzyl group. This is typically achieved through a nucleophilic substitution reaction. A common approach involves converting one of the terminal hydroxyl groups of the PEG5 chain into a better leaving group, such as a tosylate or mesylate. nih.govmdpi.com
The reaction of the PEG5 diol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) selectively activates one hydroxyl group, forming a PEG5-monotosylate. This tosyl group is an excellent leaving group for subsequent nucleophilic substitution. researchgate.net The activated PEG5-tosylate can then be reacted with 4-hydroxybenzaldehyde (B117250) in the presence of a base. The phenoxide ion, generated from 4-hydroxybenzaldehyde, acts as the nucleophile, displacing the tosylate group to form an ether linkage and attaching the benzyl aldehyde moiety to the PEG chain. Polyethylene glycol itself can also serve as a medium for nucleophilic substitution reactions. researchgate.netresearchgate.net
Table 1: Key Reagents in Benzyl Moiety Integration
| Reagent | Role | Reaction Type |
|---|---|---|
| Pentaethylene glycol (PEG5) | Starting backbone | - |
| p-Toluenesulfonyl chloride (TsCl) | Activating agent for hydroxyl group | Sulfonylation |
| Pyridine | Base | - |
| 4-Hydroxybenzaldehyde | Nucleophile precursor | Nucleophilic substitution |
| Potassium carbonate (K2CO3) | Base | - |
Incorporation of Alkyne Functionality
With the aldehyde-benzyl group attached to one end of the PEG5 chain, the final step is the introduction of the alkyne functionality at the other terminus. This creates the heterobifunctional linker. There are several effective methods to achieve this.
Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org To utilize this method, the remaining terminal hydroxyl group of the benzyl-PEG5-aldehyde intermediate would first need to be converted into a halide, for instance, an iodide, through reaction with a reagent like sodium iodide in acetone. nih.gov The resulting benzyl-PEG5-iodide can then be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, under Sonogashira conditions. A subsequent deprotection step would reveal the terminal alkyne. Copper-free Sonogashira coupling protocols have also been developed, which can be advantageous for biological applications. nih.govrsc.org
Table 2: Typical Conditions for Sonogashira Coupling
| Component | Example | Purpose |
|---|---|---|
| Palladium Catalyst | PdCl2(PPh3)2 | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine (Et3N) | Neutralizes HX byproduct |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Reaction medium |
Alternative Alkyne Synthesis from Aldehydes (e.g., Bestmann-Ohira Reagent)
An alternative and often more direct route to introduce a terminal alkyne is through the reaction of an aldehyde with the Bestmann-Ohira reagent (dimethyl 1-diazo-2-oxopropylphosphonate). researchgate.netorganic-chemistry.org This reaction provides a one-carbon homologation, converting an aldehyde directly into a terminal alkyne in a single pot. sigmaaldrich.comnih.gov
For the synthesis of this compound, this method would involve modifying the synthetic strategy. A starting PEG5 chain would first be functionalized with an aldehyde at one end. This could be achieved by oxidation of a primary alcohol. The resulting PEG5-aldehyde could then be reacted with the Bestmann-Ohira reagent to form the alkyne functionality. Subsequently, the other end of the PEG chain would be functionalized with the aldehyde-benzyl group as described previously. This approach offers mild reaction conditions and is tolerant of various functional groups, making it a versatile tool in organic synthesis. organic-chemistry.orgorganic-chemistry.org
Introduction of Aldehyde Functionality
The aldehyde group is a crucial component for bioconjugation, often reacting with amine groups on biomolecules. interchim.fr Its introduction onto the benzyl-PEG5 precursor can be achieved through several reliable methods.
A common and effective strategy for installing an aldehyde is the oxidation of a corresponding primary alcohol. In the context of this compound synthesis, this would involve a precursor molecule, such as (4-(hydroxymethyl)phenyl)-PEG5-alkyne. The selective oxidation of the primary benzylic alcohol to an aldehyde must be performed under mild conditions to avoid over-oxidation to a carboxylic acid and to preserve the delicate alkyne and PEG moieties. nih.gov
Several reagents and catalytic systems are suitable for this transformation. The choice of oxidant is critical for achieving high yield and purity.
Platinum Nanoparticles on Carbon Hybrids (Pt@CHs): This catalytic system has demonstrated high efficiency in the aerobic oxidation of benzyl alcohol derivatives to their respective benzaldehydes with excellent yields. The reaction can be carried out under mild conditions (e.g., 80°C in aqueous toluene) with high selectivity. nih.gov
Palladium Oxide on Ceria Nanorods (PdOx/CeO2-NR): This catalyst facilitates the aerobic, solvent-free oxidation of various benzyl alcohol derivatives. It shows good conversion rates and high selectivity for the aldehyde product. The catalytic activity can be influenced by substituents on the benzyl ring, with electron-donating groups generally enhancing reactivity. mdpi.com
PEG Radical-Initiated Oxidation: An interesting approach involves using the oxidative degradation of polyethylene glycol itself to initiate the oxidation of benzylic alcohols. This method, utilizing a PEG/O2/CO2 system, acts as an initiator, oxidant, and solvent, presenting a potentially cost-effective and environmentally benign pathway. rsc.org
Below is a table summarizing research findings for the oxidation of benzyl alcohol derivatives, a reaction analogous to the formation of the aldehyde group in the target molecule.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| Pt@CHs | Benzyl alcohol | Benzaldehyde (B42025) | 99 | Aqueous toluene, 80°C, 3 hours |
| Pt@CHs | 4-(dimethylamino) benzyl alcohol | 4-(dimethylamino) benzaldehyde | 80 | Aqueous toluene, 80°C, 3 hours |
| PdOx/CeO2-NR | Benzyl alcohol | Benzaldehyde | 93 (Selectivity) | Solvent-free, O2 atmosphere |
An alternative pathway to the aldehyde functionality is the anti-Markovnikov hydration of a terminal alkyne. This reaction converts an alkyne into an aldehyde, proceeding through an enol intermediate which then tautomerizes to the more stable aldehyde form. youtube.com For the synthesis of this compound, this would imply starting with a di-alkyne precursor. However, this method is more commonly used for converting simple terminal alkynes to aldehydes and would require careful protection of the second alkyne group intended for click chemistry.
The key to achieving anti-Markovnikov selectivity is the use of sterically hindered borane (B79455) reagents in a hydroboration-oxidation sequence.
Hydroboration-Oxidation: This two-step process is the most prevalent method for the anti-Markovnikov hydration of terminal alkynes. libretexts.org
Hydroboration: A bulky dialkylborane, such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN), is added across the terminal alkyne. The steric hindrance of the borane reagent directs the boron atom to the less substituted carbon of the alkyne. libretexts.orglibretexts.org
Oxidation: The resulting vinylborane (B8500763) is then oxidized, typically with hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH), to yield an enol. This enol rapidly tautomerizes to the final aldehyde product. youtube.com
Ruthenium-Catalyzed Hydration: Certain ruthenium complexes, such as RuCpCl(dppm), can catalyze the direct anti-Markovnikov addition of water to terminal alkynes. This method can be highly regioselective and efficient, providing aldehydes with high yields and avoiding the use of stoichiometric borane reagents. organic-chemistry.org
The table below presents findings from research on the anti-Markovnikov hydration of terminal alkynes.
| Catalyst/Reagent | Substrate | Product | Yield (%) | Key Features |
|---|---|---|---|---|
| Disiamylborane then H₂O₂/NaOH | Terminal Alkynes | Aldehydes | High | Sterically driven regioselectivity libretexts.org |
| 9-BBN then H₂O₂/NaOH | Terminal Alkynes | Aldehydes | High | Common bulky borane reagent libretexts.org |
| RuCpCl(dppm) | 1-Hexyne | Hexanal | 95 | Catalytic, no ketone byproduct organic-chemistry.org |
Optimization of Reaction Conditions for Synthesis Efficiency and Purity
The optimization of reaction conditions is a critical step in synthesizing a well-defined heterobifunctional linker like this compound. The goal is to maximize the yield of the desired product while minimizing side reactions and simplifying purification. For complex molecules used in applications like PROTACs, purity is paramount. computabio.com
Key parameters that are typically optimized include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For PEG derivatives, solvents that can solubilize both the starting materials and reagents are essential.
Temperature: Reaction temperature affects the rate of reaction. While higher temperatures can speed up the desired transformation, they can also promote decomposition or side reactions.
Reagent Stoichiometry: The molar ratio of reactants is carefully controlled. Using an excess of one reagent might drive the reaction to completion but can complicate purification.
Catalyst Loading: In catalytic reactions, the amount of catalyst used is optimized to achieve a high conversion rate in a reasonable timeframe without being wasteful or causing unwanted side reactions.
Reaction Time: Monitoring the reaction progress over time helps determine the optimal duration to achieve maximum conversion without the formation of degradation products.
For PROTAC linkers, empirical optimization often involves the synthesis of libraries of compounds where factors like linker length and composition are varied to find the most effective molecule. nih.gov Computational methods, such as molecular modeling and dynamics simulations, are also increasingly used to predict optimal linker characteristics and guide synthetic efforts. computabio.com
Scalable Production Methods for Research Applications
The ability to produce this compound on a scale sufficient for research needs (milligrams to grams) is crucial for its application in areas like drug discovery and bioconjugation. A scalable synthesis should be efficient, reproducible, and utilize readily available, inexpensive starting materials where possible. nih.gov
Strategies for scalable synthesis of heterobifunctional PEG derivatives include:
Iterative Exponential Growth (IEG): This strategy allows for the highly efficient synthesis of monodisperse (single molecular weight) PEGs. By using orthogonal protecting groups, PEG chains can be extended in a controlled manner. Recent advances using potassium bis(trimethylsilyl)amide (KHMDS) as a base have significantly improved the efficiency of the key Williamson ether synthesis step, allowing for gram-scale production of defined PEG derivatives. acs.org
Modular "Click Chemistry" Approaches: For building larger or more complex PEG structures, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction is a powerful tool. Smaller, functionalized PEG units can be "clicked" together to rapidly assemble the desired final linker. This approach is highly efficient and generates minimal byproducts. nih.govnih.gov
Polymerization from Initiators: Anionic polymerization using a functional initiator can produce well-defined PEG chains. For example, using an initiator with an acid-cleavable acetal (B89532) group allows for the creation of a PEG chain with a protected hydroxyl group at one end, which can then be deprotected and modified to introduce the desired functionality. rsc.org
For custom synthesis on a larger scale (e.g., 200g to 40 kg), production is often carried out under certified quality management systems (like ISO 9001) to ensure high purity and batch-to-batch consistency for preclinical and clinical research applications. jenkemusa.com
Reactivity and Mechanistic Studies of Aldehyde Benzyl Peg5 Alkyne
Functional Group Reactivity Profiles
The unique architecture of Aldehyde-benzyl-PEG5-alkyne, which incorporates two highly reactive and versatile functional groups, makes it a valuable reagent in bioconjugation and medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comglpbio.com The aldehyde provides a handle for forming covalent bonds with nucleophiles, while the alkyne is primed for cycloaddition reactions, most notably "click chemistry". medchemexpress.commedchemexpress.com
The aldehyde group (-CHO) on the benzyl (B1604629) ring is an electrophilic center, susceptible to attack by a wide range of nucleophiles. Its reactivity is central to various conjugation strategies.
Aldehydes are readily oxidized to form carboxylic acids. ncert.nic.in This transformation in this compound would convert the benzaldehyde (B42025) moiety into a benzoic acid derivative. This reaction is typically achieved using a variety of oxidizing agents, ranging from mild to strong. ncert.nic.inlibretexts.org Common laboratory reagents for this purpose include potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), and Jones reagent (CrO₃ in aqueous acid). ncert.nic.inlibretexts.orgchemguide.co.uklibretexts.org
The mechanism for many of these oxidations involves the initial formation of a hydrate (B1144303) (gem-diol) by the addition of water to the aldehyde carbonyl. libretexts.orglibretexts.org This gem-diol is then oxidized by the reagent to yield the carboxylic acid. libretexts.orglibretexts.org Milder oxidizing agents, such as Tollens' reagent, are also effective in converting aldehydes. ncert.nic.in
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium Permanganate (KMnO₄) | Acidic, basic, or neutral solution | Strong oxidizing agent. ncert.nic.in |
| Potassium Dichromate (K₂Cr₂O₇) | Acidic solution (e.g., dilute H₂SO₄) chemguide.co.uk | Color change from orange to green indicates reaction. chemguide.co.uk |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Aqueous acid, room temperature libretexts.orglibretexts.org | Gives good yields for aldehyde to carboxylic acid conversion. libretexts.orglibretexts.org |
| Nitric Acid (HNO₃) | Aqueous solution | Common oxidizing agent. ncert.nic.in |
| Iron(III) Nitrate (Fe(NO₃)₃) | Anaerobic, hydrothermal conditions | An alternative to aerobic oxidation methods. nih.gov |
The aldehyde group can be reduced to a primary alcohol, transforming the benzaldehyde portion of the molecule into a benzyl alcohol derivative. This is a fundamental transformation in organic synthesis. britannica.com The most common reducing agents for this purpose are metal hydrides, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.inscience-revision.co.uk
Sodium borohydride is a milder, more selective reagent that can be used in alcoholic or aqueous solvents. science-revision.co.ukchemguide.co.uklibretexts.org Lithium aluminium hydride is a much more powerful reducing agent that reacts violently with water and must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. science-revision.co.ukchemguide.co.uk Another method is catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). britannica.com
The mechanism for hydride reduction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. science-revision.co.uklibretexts.org This forms a tetrahedral alkoxide intermediate, which is subsequently protonated by the solvent or during an acidic workup to yield the primary alcohol. libretexts.org
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, ethanol, or water chemguide.co.uklibretexts.org | Primary Alcohol |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether (e.g., diethyl ether) science-revision.co.uk | Primary Alcohol |
| Catalytic Hydrogenation (H₂/Catalyst) | Pressure, metal catalyst (Pd, Pt, Ni) britannica.com | Primary Alcohol |
The aldehyde group readily undergoes condensation reactions with primary amine derivatives, such as aminooxy compounds and hydrazides. These reactions are highly efficient and are frequently used in bioconjugation to form stable linkages.
Reaction with an aminooxy-containing molecule (H₂N-O-R) results in the formation of a stable oxime ether linkage. Similarly, reaction with a hydrazide (R-C(O)NHNH₂) or hydrazine (B178648) (H₂NNH₂) forms a hydrazone. ncert.nic.inlibretexts.org These reactions proceed via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to form the C=N double bond of the oxime or hydrazone. ncert.nic.in The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen makes the carbon more electrophilic. ncert.nic.in The equilibrium is driven towards the product by the removal of water. ncert.nic.in
These condensation reactions are crucial for attaching this compound to proteins or other biomolecules that have been functionalized with aminooxy or hydrazide groups.
The terminal alkyne group (-C≡CH) is the second key reactive site on the molecule, primarily utilized for cycloaddition reactions.
The terminal alkyne of this compound is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". medchemexpress.commedchemexpress.com This reaction provides a highly efficient and regiospecific method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule (R-N₃). rsc.orgnih.gov
Mechanism: The generally accepted mechanism, while complex and subject to ongoing study, involves several key steps. nih.gov It begins with the formation of a copper(I)-acetylide intermediate from the terminal alkyne. rsc.orgresearchgate.net The presence of copper(I) significantly increases the acidity of the terminal alkyne proton, facilitating its removal. rsc.orgnih.gov The azide (B81097) then coordinates to the copper center, and a subsequent cycloaddition occurs. nih.gov Recent studies, including kinetic and DFT calculations, suggest the involvement of dinuclear or polynuclear copper intermediates, where one copper atom binds the acetylide via a σ-bond while another coordinates as a π-complex, activating the azide for the addition. rsc.orgresearchgate.netacs.org The reaction culminates in the formation of a copper-triazolide intermediate, which is then protonated to release the triazole product and regenerate the copper(I) catalyst. nih.gov
Kinetics: The kinetics of the CuAAC reaction can be complex and depend significantly on the reaction conditions, including the concentrations of copper, ligands, and reactants. nih.gov Studies have shown that the reaction rate can be second order with respect to the copper(I) concentration in ligand-free systems, suggesting the involvement of a dinuclear copper species in the rate-determining step. rsc.org At catalytic concentrations of copper, the reaction can exhibit approximately zero-order dependence on the azide and alkyne concentrations. nih.gov The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate, using a reducing agent like sodium ascorbate. nih.govresearchgate.net
Alkyne Group Chemical Transformations
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Considerations
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the ligation of molecules in complex biological environments without the need for cytotoxic catalysts. magtech.com.cn The reaction's driving force stems from the high ring strain of cyclic alkynes, which readily react with azides to form stable triazoles. magtech.com.cn While this compound possesses a linear alkyne and therefore does not directly participate in SPAAC as the strained component, it is a crucial partner for strained cyclooctynes.
The efficiency of SPAAC is highly dependent on the structure of the cyclooctyne. For instance, dibenzo-fused cyclooctynes like DIBO and DiBAC, as well as bicyclo[6.1.0]non-4-yne (BCN), exhibit increased reactivity due to greater ring strain. iris-biotech.de The presence of electron-withdrawing groups adjacent to the alkyne can also enhance the reaction rate. iris-biotech.de In the context of this compound, its terminal alkyne would be synthetically modified into a strained cyclic alkyne to enable its use in SPAAC reactions. Alternatively, it can be reacted with a molecule that already contains a strained alkyne and an azide group.
The reaction kinetics of SPAAC follow a second-order rate law, and the rate-determining step is the initial addition of the azide to the alkyne. beilstein-journals.org The reaction is sensitive to the electronic properties of both the azide and the alkyne. For example, azides with electron-donating groups have been shown to react faster. rsc.orgresearchgate.net
Nucleophilic Substitution Reactions Involving the Alkyne
The terminal alkyne of this compound can act as a nucleophile after deprotonation by a strong base, forming an acetylide anion. youtube.comlibretexts.org This acetylide is a potent nucleophile capable of participating in S(_N)2 reactions, displacing leaving groups such as halides from primary or methyl substrates to form a new carbon-carbon bond. libretexts.orgyoutube.com However, with secondary, tertiary, or bulky primary substrates, elimination reactions (E2) become the predominant pathway. libretexts.org
The acetylide anion can also undergo nucleophilic addition to carbonyl compounds like aldehydes and ketones, yielding propargyl alcohols upon protonation. libretexts.org This reaction is a valuable tool for extending carbon chains and introducing new functional groups.
Thiol-Yne Click Reactions
The thiol-yne reaction is a robust and efficient method for forming carbon-sulfur bonds, proceeding via the addition of a thiol across the alkyne's triple bond. thieme-connect.de This reaction can be initiated by radicals (e.g., using a radical initiator or UV irradiation) or catalyzed by bases/nucleophiles. thieme-connect.dewikipedia.org
In the radical-mediated pathway, a thiyl radical adds to the alkyne, forming a vinyl sulfide. A second thiol can then add to the remaining double bond, resulting in a dithioether. wikipedia.orgrsc.org The anti-Markovnikov product is typically observed. wikipedia.org
The nucleophilic or base-catalyzed thiol-yne reaction, also known as a Michael addition, is particularly relevant for bioconjugation due to its metal-free nature. mdpi.com The reaction is highly efficient and can proceed under mild, ambient conditions. nih.govacs.org The presence of an electron-withdrawing group on the alkyne can activate it for this type of reaction. mdpi.com
Spontaneous Amino-Yne Click Reactions
The spontaneous amino-yne click reaction involves the catalyst-free addition of an amine to an activated alkyne. mdpi.comresearchgate.net This reaction is highly regio- and stereo-selective, typically yielding β-aminoacrylates in high yields. mdpi.comresearchgate.net The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the terminal carbon of the electron-deficient alkyne. mdpi.com
For this compound to readily participate in this reaction, its alkyne would likely need to be activated by an adjacent electron-withdrawing group. This reaction is advantageous for bioconjugation and polymer synthesis as it proceeds spontaneously at room temperature without the need for catalysts or external stimuli. researchgate.net
Influence of the Benzyl Moiety on Reactivity
The benzyl group in this compound can influence the reactivity of the alkyne through electronic effects. The benzene (B151609) ring can participate in resonance, potentially affecting the electron density of the alkyne. In the context of azide-alkyne cycloadditions, the electronic nature of substituents on the aromatic ring of a benzyl azide has been shown to impact reaction kinetics. acs.org For instance, electron-withdrawing groups on the phenyl ring of phenyl acetylenes can facilitate reactions with benzyl azide. researchgate.net While the benzyl group in this compound is not directly conjugated to the alkyne, its inductive effects can still play a role.
Polyethylene (B3416737) Glycol (PEG) Chain Effects on Reactivity and Solubility
The PEG5 chain in this compound significantly impacts both its solubility and reactivity. PEGylation is a well-established strategy to enhance the aqueous solubility and biocompatibility of molecules. researchgate.netbirmingham.ac.uk This improved solubility is crucial for reactions conducted in biological media.
The length of the PEG chain can influence reaction kinetics. In some click conjugations, an increased PEG chain length (up to a certain point) has been observed to improve the reaction rate. nih.gov This is attributed to increased flexibility and reduced steric hindrance, allowing for better accessibility of the reactive alkyne group. nih.gov Furthermore, the PEG chain can affect the physical properties of resulting materials, such as the swelling ability and mechanical properties of hydrogels. nih.govacs.org For instance, longer PEG chains can lead to lower cross-linking density and increased flexibility in polymer networks. nih.gov
Investigation of Reaction Environment Effects (e.g., Solvent, pH, Temperature) on Reactivity
The environment in which a reaction is conducted plays a critical role in its outcome, and the reactions of this compound are no exception.
Solvent: The choice of solvent can significantly affect reaction rates and yields. For instance, in thiol-yne Michael additions, "greener" solvents like polyethylene glycol (PEG) have shown promise. nih.gov Aqueous conditions can sometimes facilitate these reactions, possibly through hydrogen bonding that activates the substrates. nih.govacs.org
pH: The pH of the reaction medium is a crucial parameter, particularly for reactions involving nucleophiles like thiols and amines. In SPAAC reactions, higher pH values generally lead to increased reaction rates, although this can be buffer-dependent. rsc.orgresearchgate.net For thiol-maleimide reactions, a pH range of 6-8 is generally optimal to balance the reaction rate against hydrolysis of the maleimide. nih.gov
Temperature: Temperature influences reaction kinetics, with higher temperatures generally leading to faster reaction rates. In SPAAC, increasing the temperature from 25°C to 37°C has been shown to increase the reaction rate. rsc.orgresearchgate.net However, for some reactions, such as the retro-Michael addition of thiol-yne adducts, high temperatures can lead to reversibility. nih.gov
Table of Reaction Parameters and Their Effects
Applications in Advanced Bioconjugation and Chemical Probe Development
Role as a Bifunctional Linker in Bioconjugation Strategies
Aldehyde-benzyl-PEG5-alkyne is a heterobifunctional linker, meaning it possesses two different reactive ends that can form covalent bonds through independent chemical reactions. The aldehyde functionality serves as a reactive handle for coupling with amine-containing molecules, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, often through the formation of Schiff bases which can be further stabilized by reduction. More specifically, it can react with hydrazide or aminooxy groups to form stable hydrazone or oxime linkages, respectively. axispharm.combroadpharm.com The terminal alkyne group is reserved for bioorthogonal "click" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com The PEG5 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can help to preserve their individual biological activities.
The aldehyde group on the linker provides a powerful tool for achieving site-specific modifications of biomolecules, a critical requirement for creating homogeneous and well-defined bioconjugates like antibody-drug conjugates (ADCs). nih.gov One advanced strategy involves the "aldehyde tag" technology. nih.gov In this method, a specific amino acid sequence within a protein is recognized by a formylglycine-generating enzyme (FGE), which oxidizes a cysteine or serine residue to a formylglycine (fGly) residue containing an aldehyde group. nih.gov This bioorthogonally introduced aldehyde serves as a unique chemical handle for conjugation. Linkers like this compound can then be selectively reacted with this site. For instance, the Hydrazino-iso-Pictet-Spengler (HIPS) ligation can be used to connect a payload to the fGly aldehyde, forming a stable carbon-carbon bond. nih.gov This chemoenzymatic approach allows for precise control over the conjugation site and the stoichiometry of the final product, enabling structure-activity relationship studies and the development of ADCs with improved pharmacokinetic and safety profiles. nih.gov
The chemistry of the aldehyde group is particularly advantageous for creating conjugation systems that are reversible under specific physiological conditions. axispharm.com When an aldehyde reacts with a hydrazide-functionalized molecule, it forms a hydrazone bond. This linkage is relatively stable at neutral physiological pH (around 7.4) but is susceptible to hydrolysis in more acidic environments. axispharm.comnih.gov This pH-dependent lability is highly desirable in drug delivery systems, particularly for ADCs. axispharm.com An ADC utilizing a hydrazone linkage can circulate stably in the bloodstream. Upon internalization by a target cell and trafficking to acidic compartments like endosomes (pH 5.0–6.0) and lysosomes (pH 4.8), the hydrazone bond is cleaved, triggering the controlled release of the cytotoxic payload precisely at the site of action. axispharm.com This targeted release mechanism enhances the therapeutic efficacy of the drug while minimizing off-target toxicity.
| Feature | Reactive Group | Chemistry | Bond Formed | Key Characteristic |
| Site-Specificity | Aldehyde | Reaction with engineered formylglycine | C-C Bond (via HIPS) | Covalent, highly stable |
| Reversibility | Aldehyde | Reaction with hydrazides | Hydrazone | pH-labile; cleavable in acidic environments |
| Bioorthogonal Labeling | Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole | Covalent, stable, bioorthogonal |
Utilization in Click Chemistry for Biomolecule Labeling and Attachment
The terminal alkyne group of this compound makes it a prime substrate for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. nih.gov The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring by covalently joining an alkyne and an azide (B81097). nih.govresearchgate.net The bioorthogonal nature of this reaction is a key advantage; the alkyne and azide groups are largely inert to the vast array of functional groups present in biological systems, ensuring that the reaction proceeds with high fidelity only between the intended partners. nih.gov
The CuAAC reaction enabled by the alkyne moiety is widely used to immobilize or conjugate peptides and antibodies. medchemexpress.comnih.gov For example, a peptide synthesized with a terminal azide group can be selectively and covalently attached to a surface or nanoparticle functionalized with this compound (using its aldehyde end for initial surface attachment). The subsequent CuAAC reaction provides a stable and robust linkage. nih.gov This strategy is valuable in the development of diagnostic assays, biomaterials, and targeted drug delivery vehicles. Similarly, an antibody modified to contain an azide group can be "clicked" onto a molecule or surface bearing the alkyne from this linker. This allows for the creation of complex bioconjugates, such as attaching imaging agents or drugs to an antibody for targeted delivery and diagnostics. nih.gov
This compound serves as a versatile building block for the modular synthesis of chemical probes designed to study biological processes. nih.govrsc.org A probe can be constructed by first using one end of the linker (e.g., the aldehyde) to attach a molecule that targets a specific biological entity (like an enzyme inhibitor). The other end, the alkyne, then acts as a universal handle. This handle allows for the subsequent attachment of various reporter tags (such as fluorophores or biotin) that bear a complementary azide group. rsc.orgnih.gov This modular approach facilitates the creation of a diverse library of probes from a common precursor, streamlining the development of new tools for molecular imaging and proteomic analysis.
A significant application of alkyne-containing probes is in the field of activity-based protein profiling (ABPP). mdpi.comnih.gov ABPP is a powerful chemical proteomics technique used to study the active state of enzymes within complex biological samples. nih.gov In a typical ABPP workflow, an activity-based probe (ABP) is designed with two key features: a reactive group ("warhead") that covalently binds to the active site of a target enzyme family, and a reporter tag for detection and enrichment. nih.govnih.gov
Probes incorporating an alkyne handle, such as those synthesized using this compound as a component, are central to modern ABPP. nih.govmdpi.com The workflow proceeds as follows:
Labeling: Intact cells or cell lysates are incubated with a cell-permeable, alkyne-containing ABP. The probe selectively forms a covalent bond with the active enzymes it targets. nih.gov
Ligation: The proteome is then treated with an azide-functionalized reporter tag (e.g., a TAMRA fluorophore for in-gel fluorescence imaging or biotin (B1667282) for affinity purification). A CuAAC reaction is performed to "click" the reporter tag onto the alkyne handle of the probe-labeled enzymes. rsc.orgnih.gov
Analysis: The labeled proteins can be visualized by SDS-PAGE and in-gel fluorescence scanning. Alternatively, biotin-tagged proteins can be enriched using streptavidin beads, digested into peptides, and identified and quantified by mass spectrometry. rsc.orgnih.gov
This click chemistry-based ABPP approach has been successfully used to profile the activity of various enzyme classes, including deubiquitinases and aldehyde dehydrogenases, and to identify the on- and off-targets of enzyme inhibitors in cells. nih.govresearchgate.net
Design and Synthesis of Chemical Probes for Biological Systems
Tools for Target Identification and Validation in Research
The compound this compound serves as a valuable tool in the development of chemical probes for target identification and validation. Chemical probes are essential for understanding protein function and for the initial stages of drug discovery. The alkyne group present in the molecule is particularly significant, as it allows for its use in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com
This functionality enables researchers to synthesize probes where a ligand for a potential protein target is conjugated to the this compound linker. After this probe interacts with its target within a cellular or tissue sample, the terminal alkyne acts as a handle. nih.gov A reporter tag, such as a fluorescent dye or biotin modified with an azide group, can then be "clicked" onto the probe. nih.gov This allows for the visualization, isolation, and identification of the target protein, thereby validating the interaction. This method is a cornerstone of chemoproteomics, a powerful strategy in target deconvolution. nih.gov The defined length of the PEG5 spacer helps to position the reporter tag away from the binding site, minimizing steric hindrance and potential disruption of the protein-ligand interaction.
Integration into Targeted Protein Degradation Systems (PROTACs)
This compound is a polyethylene (B3416737) glycol (PEG)-based linker molecule frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by coopting the body's own cellular disposal machinery, the ubiquitin-proteasome system. precisepeg.combroadpharm.com These molecules are composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov
Design Principles and Structural Requirements for PROTAC Linkers
The linker is a critical component of a PROTAC, as its composition, length, and flexibility significantly influence the molecule's properties and efficacy. nih.gov The design of the linker affects the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.gov It also impacts crucial physicochemical properties like cell permeability and solubility. precisepeg.comresearchgate.net
This compound incorporates several key structural features that are advantageous for PROTAC design:
PEG Chain : The 5-unit polyethylene glycol chain provides hydrophilicity, which can improve the solubility of the resulting PROTAC molecule. precisepeg.com PEG linkers are flexible and allow for the necessary spatial orientation between the target protein and the E3 ligase to facilitate ubiquitination. researchgate.net
Benzyl (B1604629) Group : The benzyl component introduces a degree of rigidity into the linker. nih.gov This conformational restriction can help pre-organize the PROTAC into an active conformation that is favorable for forming a stable and productive ternary complex. nih.gov
Alkyne and Aldehyde Groups : These terminal functional groups provide versatile handles for conjugation. The alkyne group is ideal for click chemistry, allowing for the efficient and modular assembly of PROTACs. medchemexpress.comnih.gov This modularity is highly beneficial for creating libraries of PROTACs with varying E3 ligase ligands, target ligands, or linker attachment points to screen for optimal degradation activity.
| Structural Component | Primary Function in PROTAC Design | Reference |
| Alkyne Group | Enables modular synthesis via copper-catalyzed click chemistry for rapid library generation. | medchemexpress.comnih.gov |
| PEG5 Spacer | Provides flexibility, hydrophilicity, and optimal spatial separation between the two ligands. | precisepeg.com |
| Benzyl Moiety | Introduces conformational rigidity, potentially improving ternary complex stability. | nih.govnih.gov |
| Aldehyde Group | Serves as an alternative reactive handle for conjugation to protein ligands or E3 ligase ligands. | axispharm.comnih.gov |
Mechanistic Studies of Targeted Protein Degradation Facilitated by this compound Linkers
The fundamental mechanism of action for a PROTAC involves acting as a bridge to induce proximity between a target protein and an E3 ubiquitin ligase. sigmaaldrich.com Linkers such as this compound are central to this process. Once a PROTAC containing this linker engages both the target protein and an E3 ligase, it facilitates the formation of a ternary complex. nih.gov
Within this complex, the E3 ligase is brought close enough to the target protein to catalyze the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of the target protein. sigmaaldrich.com This polyubiquitination serves as a molecular flag, marking the target protein for recognition and subsequent degradation by the 26S proteasome, which is the cell's primary machinery for protein disposal. broadpharm.com The PROTAC molecule itself is not degraded in this process and can go on to induce the degradation of multiple target protein molecules, acting in a catalytic manner. nih.gov The flexibility and length of the PEG5 component of the this compound linker are optimized to allow the necessary protein-protein interactions for efficient ubiquitin transfer. researchgate.net
Research into Novel E3 Ubiquitin Ligase Engagers for PROTAC Development
The advancement of targeted protein degradation relies heavily on expanding the repertoire of available E3 ubiquitin ligases that can be recruited by PROTACs. nih.gov While ligands for von Hippel-Lindau (VHL) and Cereblon (CRBN) are most commonly used, researchers are actively seeking ligands for other E3 ligases to overcome potential resistance mechanisms and expand the scope of degradable targets. sigmaaldrich.comnih.gov
Linkers like this compound are instrumental in this exploratory research. The presence of a terminal alkyne group allows for the straightforward and efficient conjugation of newly discovered E3 ligase ligands (modified with an azide) to a known target protein ligand. broadpharm.com This modular "click chemistry" approach accelerates the synthesis of novel PROTACs, enabling researchers to rapidly test different combinations of E3 ligase recruiters and target ligands to identify potent and selective degraders. This strategy significantly streamlines the process of validating new E3 ligase ligands for use in the PROTAC platform.
Contributions to Nanotechnology Research
Development of Drug Delivery Systems
In the field of nanotechnology, PEGylated molecules are widely used to improve the properties of drug delivery systems such as liposomes, micelles, and polymeric nanoparticles. nih.govnih.gov The this compound linker possesses features that make it suitable for incorporation into such systems.
The PEG5 chain can enhance the biocompatibility and circulation half-life of nanoparticles by creating a hydrophilic shield that reduces clearance by the immune system. nih.gov The terminal alkyne and aldehyde groups serve as reactive sites for conjugating the linker to the surface of a nanoparticle or for attaching therapeutic agents. For instance, a drug molecule could be attached via the aldehyde group, while the alkyne group is used to click the entire construct onto a nanoparticle surface that has been functionalized with azides. This allows for the creation of targeted and controlled-release drug delivery vehicles. researchgate.net The benzaldehyde (B42025) functionality, in particular, can be used to create pH-responsive linkers that release a drug payload in the acidic microenvironment of tumors. nih.gov
Research in Nanomaterials Synthesis and Functionalization
The dual reactivity of linkers like this compound is leveraged for the synthesis and surface modification of a variety of nanomaterials, particularly in creating functionalized nanoparticles for sensing and therapeutic applications. The alkyne and aldehyde groups offer orthogonal reaction pathways, allowing for sequential or simultaneous modification of nanoparticle surfaces.
One primary application involves the functionalization of metallic nanoparticles, such as gold nanoparticles (AuNPs). Research has demonstrated that molecules derivatized with a terminal alkyne group can be used for the rapid and simple surface functionalization of AuNPs. nih.gov This process offers advantages over traditional methods using thiols, including straightforward preparation and high stability. nih.gov In a typical strategy, a core nanoparticle could first be coated with azide-containing molecules. The alkyne end of this compound can then be "clicked" onto this surface via CuAAC. This leaves the aldehyde group exposed on the nanoparticle's outer surface, ready for further modification.
The exposed aldehyde is particularly useful for attaching biologically relevant molecules. For instance, research on benzaldehyde-functionalized polymeric nanoparticles has shown that these surface aldehyde groups can readily react with molecules containing hydroxylamine or hydrazine (B178648) groups to form stable oxime or hydrazone bonds, respectively. researchgate.netqub.ac.uk This allows for the covalent attachment of fluorescent dyes for imaging, targeting ligands like antibodies for cell-specific delivery, or other functional probes. researchgate.netqub.ac.uk
The table below summarizes the roles of the functional groups in this compound in the context of nanomaterial functionalization.
| Functional Group | Reaction Chemistry | Purpose in Nanoparticle Functionalization | Research Example |
| Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment of the linker to an azide-modified nanoparticle surface. | Functionalization of gold nanoparticles nih.gov |
| Aldehyde (Benzaldehyde) | Oxime/Hydrazone Ligation, Imine Formation | Attachment of secondary functional molecules (e.g., dyes, targeting ligands) to the nanoparticle surface. | Surface modification of pH-responsive polymeric nanoparticles researchgate.netqub.ac.uk |
| PEG5 Linker | N/A (Spacer) | Provides solubility, biocompatibility, and a flexible spacer between the nanoparticle and the functional molecule. | General strategy in nanoparticle drug delivery to improve circulation time nih.gov |
This dual-functional approach enables the construction of highly tailored, multifunctional nanoparticles where the core material provides a primary function (e.g., imaging contrast, drug reservoir) and the surface-bound molecules, attached via the linker, dictate biological targeting and interaction.
Formation of Cross-linked Polymeric Nanoparticles
The bifunctional nature of this compound makes it a suitable candidate for use as a cross-linking agent in the formation of polymeric nanoparticles. Cross-linking is a critical step in stabilizing nanoparticle structures, controlling their physical properties, and modulating the release of encapsulated cargo.
In one potential application, the linker can be used to form block copolymers that subsequently self-assemble into nanoparticles. For example, a hydrophilic polymer chain could be functionalized with an azide at one end, and a hydrophobic polymer chain could be functionalized with a reactive group that couples to the aldehyde. The this compound could then be used to "click" the two blocks together, forming an amphiphilic block copolymer. Such copolymers are known to self-assemble in aqueous solutions to form core-shell nanoparticles. researchgate.net
Furthermore, this linker can be used to cross-link pre-formed polymer chains into a stable nanoparticle matrix. For instance, if polymer chains are synthesized with pendant azide groups, the alkyne end of the linker can react with them. Simultaneously or sequentially, if other polymer chains possess amine functionalities, the aldehyde end can react to form imine cross-links. This creates a network of interconnected polymer chains, resulting in a stable, cross-linked nanoparticle. The density of cross-linking, which affects nanoparticle swelling, degradation, and release kinetics, can be controlled by the molar ratio of the linker to the polymer functional groups.
The principles of this application are demonstrated in research on pH-responsive polymeric nanoparticles, where benzaldehyde-functionalized amphiphilic block copolymers are first prepared and then assembled into nanoparticles with diameters ranging from 180–230 nm. researchgate.netqub.ac.uk While this research uses polymers with the aldehyde already incorporated, a bifunctional linker like this compound could serve a similar role in bridging different polymer components during the synthesis phase.
The table below outlines a conceptual process for using a bifunctional linker in the formation of cross-linked nanoparticles.
| Step | Description | Relevant Chemistry | Result |
| 1. Polymer Functionalization | Synthesize polymer chains with complementary reactive groups (e.g., azides and amines). | Standard polymer synthesis | Reactive polymer precursors |
| 2. Cross-linking Reaction | Introduce this compound to the polymer mixture. | CuAAC (Alkyne + Azide) and Imine Formation (Aldehyde + Amine) | Interconnected polymer network |
| 3. Nanoparticle Formation | The cross-linked polymer network collapses or assembles into a nanoparticle structure. | Self-assembly or precipitation | Stable, cross-linked polymeric nanoparticle |
This strategy allows for the creation of robust nanoparticles where the linker is an integral part of the particle's core structure, enhancing its stability for applications such as controlled drug delivery.
Computational and Theoretical Studies of Aldehyde Benzyl Peg5 Alkyne Systems
Quantum Chemical Calculations of Reaction Pathways and Transition States
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules and mapping the energetic landscapes of chemical reactions. For Aldehyde-benzyl-PEG5-alkyne, these methods are applied to understand the mechanisms of its key conjugation reactions.
The alkyne terminus of the linker is designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov DFT calculations have been instrumental in detailing the CuAAC mechanism, showing that the copper catalyst dramatically lowers the activation energy barrier compared to the uncatalyzed thermal reaction, which proceeds slowly and with poor regioselectivity. organic-chemistry.orgrsc.org Computational studies clarify the stepwise process, involving the formation of a copper-acetylide intermediate, coordination of the azide (B81097), and progression through a six-membered metallacycle intermediate to yield the stable 1,4-disubstituted triazole product. organic-chemistry.orgrsc.org By calculating the energies of transition states and intermediates, these models explain the reaction's high efficiency and regioselectivity. rsc.orgacs.org
Similarly, the aldehyde group can participate in reactions like reductive amination to form a stable bond with an amine-containing molecule, such as a lysine (B10760008) residue on a protein. DFT studies on reductive amination have clarified the reaction pathways, confirming that the reduction of the intermediate imine is both kinetically and thermodynamically favored over the reduction of the starting aldehyde, which explains the high selectivity of reagents like sodium triacetoxyborohydride (B8407120) (STAB). nih.govacs.orgnih.govscholaris.ca These calculations help in selecting optimal reaction conditions and catalysts by predicting their effect on the activation barriers of the rate-determining steps. rsc.org
Table 1: Representative Energetic Parameters from DFT Calculations for Key Bioconjugation Reactions
| Reaction | Parameter Calculated | Typical Finding | Implication for this compound |
|---|---|---|---|
| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Activation Energy (ΔG‡) | Significantly lower (~14 kcal/mol) than uncatalyzed reaction (~26 kcal/mol) | Predicts high efficiency and rapid kinetics for the alkyne group in click chemistry applications. |
| Reductive Amination | Transition State Energies | Hydride transfer to the imine intermediate has a lower energy barrier than hydride transfer to the aldehyde. nih.gov | Confirms that the aldehyde can be selectively conjugated to amines with minimal side reactions. |
| Reaction Enthalpy (ΔH) | Reaction Thermochemistry | Both CuAAC and reductive amination are highly exothermic. rsc.org | The formation of the final bioconjugate is thermodynamically favorable and largely irreversible. |
Molecular Dynamics Simulations for Conformational Analysis of PEG-Linked Structures
Molecular dynamics (MD) simulations provide a window into the dynamic behavior of molecules, revealing how they move, fold, and interact with their environment over time. For a molecule incorporating a flexible this compound linker, understanding its conformational landscape is critical to predicting its biological function. digitellinc.com
MD simulations have shown that PEG linkers, like the one in this compound, are highly flexible and can adopt a wide range of conformations in solution. nih.govacs.org The conformational ensemble is highly sensitive to the solvent environment. nih.gov In aqueous solutions, flexible linkers can exhibit a tendency towards hydrophobic collapse, where the terminal ends of the molecule interact, forming folded or compact structures. nih.govacs.org This behavior can shield hydrophobic parts of the molecule, potentially influencing solubility and cell permeability. acs.org
The flexibility imparted by the PEG chain is a key determinant of a PROTAC's efficacy. nih.gov It allows the molecule to span the distance between a target protein and an E3 ligase, enabling the formation of a productive ternary complex. nih.gov Simulations can quantify this flexibility through metrics like the radius of gyration (Rg) and end-to-end distance, predicting the range of spatial arrangements the linker can adopt. imperial.ac.uk This information is crucial for optimizing linker length and composition to ensure the two ends of the molecule can bind their respective proteins simultaneously and effectively. arxiv.org
Table 2: Conformational Properties of PEG-Linked Systems from MD Simulations
| Property | Description | Influence of Environment | Relevance to this compound |
|---|---|---|---|
| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Can decrease in aqueous solution due to hydrophobic collapse, indicating a more folded state. nih.gov | Predicts the overall size and shape of the linker, affecting its ability to fit within the protein-protein interface of a ternary complex. |
| End-to-End Distance | The distance between the aldehyde and alkyne functional groups. | Varies significantly over time, showcasing a wide distribution of extended and bent conformations. | Defines the accessible distances between the two conjugated biomolecules, crucial for linker length optimization. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule exposed to the solvent. | Changes in different solvents can indicate the molecule's "chameleonic" properties. acs.org | Correlates with properties like solubility and cell permeability, guiding the design of linkers with improved pharmacokinetic profiles. |
| Intramolecular Hydrogen Bonding | Hydrogen bonds formed between different parts of the linker or attached ligands. | Can stabilize folded conformations, particularly in nonpolar environments. acs.org | Stabilized conformations can pre-organize the molecule for binding or shield polar groups to enhance membrane crossing. |
In Silico Modeling of Ligand-Linker Interactions in Complex Molecular Assemblies (e.g., PROTACs)
The primary function of this compound, when used in a PROTAC, is to mediate the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. axispharm.com In silico modeling has become an indispensable tool for predicting the structure and stability of these complexes. researchgate.netacs.orgnih.gov
Computational approaches typically involve a multi-step process that may include protein-protein docking to generate initial poses of the two proteins, followed by extensive conformational sampling of the linker to connect the two protein-bound ligands. researchgate.netchemrxiv.org These generated structures are then often refined and evaluated using MD simulations. chemrxiv.orgnih.gov
Table 3: Key Parameters from In Silico Modeling of Ternary Complexes
| Parameter | Method of Analysis | Significance | Application to this compound Linker |
|---|---|---|---|
| Ternary Complex Stability | MD Simulations, MM/GBSA scoring | Predicts the thermodynamic favorability of complex formation. More stable complexes may lead to more efficient degradation. nih.gov | Evaluates whether the PEG5 length and flexibility are optimal for forming a stable complex with specific target and E3 ligase pairs. |
| Protein-Protein Interface | Structural Clustering, Contact Analysis | Measures the extent of interaction between the target protein and E3 ligase. A larger, well-formed interface is often indicative of a productive complex. | Assesses how the linker orients the two proteins relative to each other to maximize favorable contacts. |
| Linker-Protein Interactions | MD Simulations, Energy Decomposition | Identifies specific hydrogen bonds or van der Waals contacts between the linker and protein residues. | Determines if the PEG or benzyl (B1604629) components of the linker contribute to complex stability through direct interactions. |
| Lysine Accessibility | Structural Analysis | Measures the distance from surface lysine residues on the target protein to the active site of the E2 enzyme associated with the E3 ligase. nih.gov | Predicts whether the linker positions the target protein correctly for efficient ubiquitin transfer, a prerequisite for degradation. |
Prediction and Optimization of Bioconjugation Efficiencies through Computational Approaches
Beyond structural modeling, computational methods are being developed to predict and optimize the efficiency of the bioconjugation reactions themselves. This involves forecasting the outcome of attaching a linker like this compound to a complex biomolecule, such as a protein.
Machine learning and other statistical modeling approaches are emerging as powerful tools in this domain. nemusbioscience.com By training algorithms on datasets of known protein modifications, these models can learn the factors that govern reactivity. For instance, models can predict which specific lysine residues on a protein's surface are most likely to react with the aldehyde group of the linker via reductive amination. nih.gov Input features for these models often include sequence information and structural descriptors like solvent accessible surface area (SASA), local secondary structure, and the pKa of the reactive residue. nih.gov
These predictive models allow for the in silico screening of potential conjugation sites on a target protein, saving significant experimental time and resources. biopharminternational.com Furthermore, computational frameworks can simulate entire reaction processes, predicting how changes in conditions (e.g., pH, temperature, reactant concentrations) will affect the yield and distribution of mono-PEGylated versus multi-PEGylated products. mdpi.com This enables the optimization of conjugation protocols to achieve a desired, homogeneous product. As these computational tools become more sophisticated, they will play an increasingly vital role in streamlining the development of precisely engineered bioconjugates. nemusbioscience.combiopharminternational.com
Table 4: Framework for Computational Prediction of Bioconjugation Efficiency
| Stage | Computational Method | Input Data | Output/Prediction |
|---|---|---|---|
| Site Reactivity Prediction | Machine Learning (e.g., Random Forest, SVM) longdom.org, pKa Calculation | Protein 3D structure, amino acid sequence, solvent accessibility, local physicochemical properties. | A ranked list of the most likely amino acid residues (e.g., lysines) to undergo conjugation. |
| Reaction Simulation | Kinetic Modeling | Predicted site reactivities, reactant concentrations, pH, temperature. | Time-course simulation of product formation; final yield of desired bioconjugate. |
| Protocol Optimization | Design of Experiments (DoE) coupled with kinetic models | Range of reaction parameters to be tested. | Optimized set of reaction conditions (e.g., molar ratio of linker to protein) to maximize the yield of a specific product. |
| Property Prediction | QSPR (Quantitative Structure-Property Relationship) Models | Structure of the final bioconjugate. | Prediction of physicochemical properties like solubility, stability, or aggregation propensity. mdpi.com |
Advanced Research Directions and Future Perspectives
Exploration of Novel Bioorthogonal Reactions for Advanced Applications
The terminal alkyne group in Aldehyde-benzyl-PEG5-alkyne is a well-established handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. medchemexpress.commedchemexpress.com However, the future of this compound lies in its potential to participate in a wider array of novel bioorthogonal reactions, moving beyond the conventional to expand its utility in complex biological systems.
One area of exploration is the use of strain-promoted azide-alkyne cycloaddition (SPAAC), which circumvents the need for a cytotoxic copper catalyst, making it more suitable for in vivo applications. nih.govbiochempeg.com By reacting this compound with strained cyclooctynes, researchers can achieve bioorthogonal ligation under physiological conditions with enhanced biocompatibility. nih.govbiochempeg.com
Furthermore, the alkyne moiety can engage in other emerging bioorthogonal reactions. These include strain-promoted alkyne-nitrone cycloaddition (SPANC) and reactions with mesoionic compounds, which offer different kinetics and orthogonality, allowing for the simultaneous labeling of multiple molecular targets. nih.gov The development of such mutually orthogonal reactions is critical for dissecting complex biological processes. nih.gov The aldehyde group also presents opportunities for bioorthogonal chemistry, such as the Pictet-Spengler ligation for the modification of aldehyde-functionalized proteins.
Development of Multi-functional Chemical Probes for Complex Biological Interrogations
The dual functionality of this compound makes it an ideal scaffold for the construction of multi-functional chemical probes. These probes are designed to investigate intricate biological questions that single-function probes cannot address.
For instance, the aldehyde group can be used to attach a targeting ligand, such as a small molecule inhibitor or a peptide that recognizes a specific cell surface receptor. Simultaneously, the alkyne group can be conjugated to a reporter molecule, like a fluorescent dye or a biotin (B1667282) tag, via click chemistry. creativepegworks.com This modular assembly allows for the creation of probes that can, for example, bind to a specific protein of interest and simultaneously allow for its visualization or isolation.
The synthesis of such probes is often streamlined by the orthogonal reactivity of the aldehyde and alkyne groups. nih.gov This allows for a stepwise and controlled construction of the final multi-functional molecule. The PEG linker plays a crucial role in these probes by providing spatial separation between the functional moieties, which can be essential for maintaining their individual activities, and by enhancing the solubility and biocompatibility of the probe. creativepegworks.comnih.gov
Integration into Emerging Materials Science Applications Beyond Biomedical Contexts
While the primary applications of PEGylated linkers have been in the biomedical field, the unique properties of this compound open doors to its use in advanced materials science. The ability to functionalize surfaces with this molecule can impart new and desirable properties to a variety of materials.
The alkyne group can be used to "click" the molecule onto azide-functionalized surfaces, creating a hydrophilic and biocompatible PEG layer. nbinno.com This surface modification can be employed to create anti-fouling coatings for marine applications or to improve the performance of biosensors by reducing non-specific binding. nbinno.com The aldehyde group at the other end of the molecule remains available for further functionalization, allowing for the creation of "smart" surfaces that can respond to specific chemical stimuli or capture target molecules.
In polymer chemistry, this compound can be used as a cross-linking agent or as a component in the synthesis of graft copolymers, leading to the creation of novel hydrogels and other polymeric materials with tailored properties. polysciences.com For example, the alkyne group can participate in polymerization reactions, while the aldehyde group can be used to subsequently modify the polymer with other molecules. polysciences.com
Synergistic Applications in Interdisciplinary Chemical Biology and Medicinal Chemistry Research
The true power of this compound is realized in its synergistic application across the disciplines of chemical biology and medicinal chemistry. Its most prominent role to date has been in the development of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.comglpbio.com
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. nih.gov this compound serves as a versatile linker in PROTAC design, where one end can be attached to a ligand for the target protein and the other to a ligand for the E3 ligase. nih.govexplorationpub.com The PEG component of the linker is not merely a passive spacer; its length and composition can significantly impact the efficacy and selectivity of the resulting PROTAC. nih.govexplorationpub.com
Beyond PROTACs, this linker is finding use in the construction of advanced drug delivery systems. mdpi.comnih.gov The aldehyde functionality can be used to form pH-sensitive linkages, such as hydrazones, allowing for the controlled release of a payload in the acidic microenvironment of tumors. nih.gov The alkyne group can be used to attach targeting moieties or imaging agents, creating theranostic systems that combine therapy and diagnosis. nih.gov The continued exploration of such synergistic applications will undoubtedly lead to new breakthroughs in the development of targeted therapies and advanced diagnostics.
Q & A
Q. What are the key steps for synthesizing and characterizing aldehyde-benzyl-PEG5-alkyne?
- Methodological Answer : Synthesis involves sequential functionalization: (1) Benzyl group introduction via nucleophilic substitution, (2) PEG5 spacer attachment using carbodiimide coupling, (3) Aldehyde group incorporation via oxidation, and (4) Alkyne termination. Characterization requires:
- NMR (1H/13C) to confirm bond formation and purity .
- Mass Spectrometry (MS) for molecular weight validation.
- HPLC to assess purity (>95% recommended for reproducibility) .
- FT-IR to verify alkyne (C≡C stretch ~2100 cm⁻¹) and aldehyde (C=O stretch ~1720 cm⁻¹) functionalities.
Note: Document reagent sources, purity, and storage conditions to ensure replicability .
Q. How can researchers assess the solubility and stability of this compound in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Testing : Prepare solutions in solvents (e.g., DMSO, water, THF) at 1–10 mM. Centrifuge (10,000 rpm, 10 min) to detect precipitates .
- Stability Assay : Monitor degradation via HPLC at 24/48/72 hours under varying conditions (pH 4–10, 4°C/25°C). Aldehyde groups may oxidize in aqueous media; stabilize with 0.1% BHT .
Q. What reaction mechanisms enable the alkyne group in this compound to participate in click chemistry?
- Methodological Answer : The terminal alkyne undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted triazoles. Key considerations:
- Catalyst Optimization : Use CuSO₄/sodium ascorbate in a 1:2 molar ratio .
- Kinetic Monitoring : Track reaction progress via TLC (Rf shift) or UV-vis (triazole formation at ~260 nm) .
- Side Reactions : Prevent alkyne dimerization by maintaining inert atmospheres (N₂/Ar) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for conjugating this compound to amine-containing biomolecules?
- Methodological Answer :
- pH Control : Aldehyde-amine Schiff base formation requires mildly acidic conditions (pH 6.5–7.4). Use sodium cyanoborohydride for stabilization .
- DOE Approach : Vary temperature (4–37°C), molar ratios (1:1 to 1:5), and reaction time (2–24 hrs). Analyze conjugation efficiency via MALDI-TOF .
- Competing Reactions : Monitor aldehyde oxidation by including stabilizers (e.g., 1 mM EDTA) .
Q. How should contradictory data in cross-coupling efficiency (e.g., low yield in aqueous vs. organic media) be resolved?
- Methodological Answer :
- Contradiction Analysis : Compare solvent polarity (logP), catalyst solubility, and reactant diffusion rates. Aqueous media may hinder CuAAC due to copper hydrolysis .
- Validation Steps :
(1) Repeat experiments with freshly prepared catalysts.
(2) Use LC-MS to identify side products (e.g., alkyne oligomers).
(3) Apply alternative catalysts (e.g., ruthenium-based systems for non-aqueous reactions) .
Q. What advanced analytical methods can quantify trace impurities in this compound batches?
- Methodological Answer :
- LC-HRMS : Detect impurities at ppm levels with high mass accuracy (<5 ppm error) .
- 2D NMR : Resolve overlapping signals (e.g., PEG backbone vs. benzyl protons) .
- XPS : Confirm elemental composition and oxidation states (e.g., aldehyde vs. carboxylic acid contaminants) .
Application-Oriented Challenges
Q. What strategies mitigate steric hindrance when using this compound in protein-polymer conjugates?
- Methodological Answer :
- PEG Spacer Flexibility : Longer PEG chains (e.g., PEG10) reduce steric effects but may lower solubility .
- Site-Specific Conjugation : Use genetic engineering (e.g., unnatural amino acids with azide handles) to direct reactions .
Q. How can computational modeling predict the reactivity of the aldehyde group in complex biological matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
